(5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Description
Synthesis Analysis
The synthesis of benzylidene derivatives, such as “(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one”, can be achieved through an efficient, concise, and green sonochemical process . This method involves the use of an organocatalyst and enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis
While specific molecular structure analysis for “(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one” is not available, it is known that thiosemicarbazides, which are sulfur-based nitrogen-rich donor ligands, are characterized by π-delocalized electronic charge and flexible molecular chain . This flexible molecular chain and polydentate nature is responsible for their wide biological and synthetic profile to synthesize several classes of heterocycles .Chemical Reactions Analysis
The chemical reactions involving benzylidene derivatives can be boosted or even switched in product profiles and selectivities by forming new chemical intermediates and species that are not normally observed under classical temperature conditions . This is achieved through sonochemistry, the use of sonication to promote chemical synthesis .Scientific Research Applications
Allosteric Inhibition of Protein Tyrosine Phosphatase 1B
(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one and its analogues have been explored for their potential as allosteric inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in metabolic disorders and inflammatory signaling. Certain derivatives of this compound class demonstrated insulinomimetic and anti-inflammatory properties, with one specific derivative showing promising results in promoting the activation of the insulin receptor and downstream Akt protein, as well as interrupting critical events in inflammatory signaling (Ottanà et al., 2017).
Synthesis and Characterization
The compound and its derivatives have been the subject of synthesis and characterization studies to understand their structure and properties. For instance, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored to yield diverse compounds, providing insight into the versatility and reactivity of this chemical scaffold (Kandeel & Youssef, 2001).
Antimicrobial and Anticancer Activities
Research has also been conducted on the antimicrobial and anticancer activities of thiazolidinone derivatives, including those related to (E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one. For example, certain thiazolidinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents, with some compounds exhibiting promising activities against various bacterial strains. Additionally, some derivatives have been tested for their antitumor effects, revealing potential anticancer properties (Gouda et al., 2010).
Supramolecular Structures and Computational Studies
The supramolecular structures of (E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one derivatives have been examined, revealing insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such studies contribute to a deeper understanding of the molecular interactions and potential applications of these compounds in various fields (Delgado et al., 2005).
Properties
IUPAC Name |
(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-4-2-1-3-6(7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBNVQIQJRQHN-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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